molecular formula C21H36O3 B129820 Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate CAS No. 81144-79-8

Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate

Cat. No. B129820
CAS RN: 81144-79-8
M. Wt: 336.5 g/mol
InChI Key: YFVSSJJNHGYGOA-UHFFFAOYSA-N
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Description

“Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate” is a chemical compound with the molecular formula C21H36O3 and a molecular weight of 336.50900 . It is also known by other names such as “9-(3,4-Dimethyl-5-pentyl-2-furyl)nonansaeure-methylester” and "2-Furannonanoic acid,3,4-dimethyl-5-pentyl-,methyl ester" .


Synthesis Analysis

The synthesis of “Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate” is usually carried out through chemical synthesis methods . The specific preparation process may involve multiple reactions and specific reagents . The literature references for its synthesis include works by Schoedel, Rolf; Spiteller, Gerhard in Helvetica Chimica Acta, 1985 , and Jie, Marcel S. F. Lie Ken; Ahmad, Fasih in Journal of the Chemical Society, Chemical Communications, 1981 .


Molecular Structure Analysis

The molecular structure of “Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate” is represented by the formula C21H36O3 . The exact mass of the molecule is 336.26600 .


Physical And Chemical Properties Analysis

“Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate” has a molecular weight of 336.50900 . The density, boiling point, melting point, and flash point are not available . The LogP value, which represents the compound’s lipophilicity, is 6.07530 .

properties

IUPAC Name

methyl 9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O3/c1-5-6-11-14-19-17(2)18(3)20(24-19)15-12-9-7-8-10-13-16-21(22)23-4/h5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVSSJJNHGYGOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=C(O1)CCCCCCCCC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00508652
Record name Methyl 9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate

CAS RN

81144-79-8
Record name Methyl 3,4-dimethyl-5-pentyl-2-furannonanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81144-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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